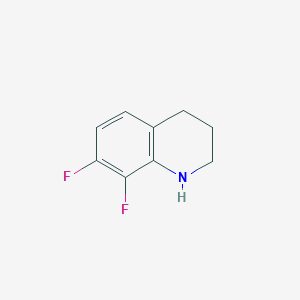

7,8-Difluoro-1,2,3,4-tetrahydroquinoline

Description

Properties

IUPAC Name |

7,8-difluoro-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h3-4,12H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOVUSZPEUZJCIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=C(C=C2)F)F)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7,8-Difluoro-1,2,3,4-tetrahydroquinoline is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms at the 7th and 8th positions of the tetrahydroquinoline structure. This modification enhances its binding affinity and selectivity towards various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorine substituents influence the compound's electronic properties, thereby affecting its reactivity and biological effects.

Key Mechanisms:

- Inhibition of NF-κB: Studies have shown that tetrahydroquinoline derivatives can inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. This pathway is crucial in inflammatory responses and cancer progression .

- Antimicrobial Activity: The compound exhibits significant antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell division or inhibiting specific metabolic pathways .

Biological Activity Overview

Case Studies

-

Anticancer Activity:

A study synthesized various tetrahydroquinoline derivatives and evaluated their cytotoxic effects on human cancer cell lines (NCI-H23, ACHN, MDA-MB-231). Among these, one derivative demonstrated a remarkable 53-fold increase in potency compared to standard treatments . -

Antimicrobial Efficacy:

Research indicated that this compound derivatives showed significant inhibition zones against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those of traditional antibiotics .

Future Directions in Research

The ongoing research into this compound focuses on:

- Optimizing Derivatives: Structural modifications to enhance bioavailability and reduce toxicity while maintaining efficacy.

- Mechanistic Studies: Detailed investigations into the molecular pathways affected by this compound could lead to novel therapeutic strategies for autoimmune diseases and cancers.

- Clinical Trials: Future clinical studies are needed to evaluate the safety and effectiveness of these compounds in humans.

Scientific Research Applications

Pharmacological Properties

DFTHQ and its derivatives are known for a range of pharmacological activities. The following table summarizes some of the key biological activities associated with DFTHQ and related tetrahydroquinoline compounds:

Synthetic Methodologies

The synthesis of DFTHQ involves several strategies that have been developed to enhance yield and selectivity. A few notable methods include:

- Pictet–Spengler Reaction : A well-established method for synthesizing tetrahydroquinolines that can be adapted for DFTHQ synthesis. Variations include microwave-assisted techniques for improved efficiency .

- Bischler–Napieralski Cyclization : This method has been employed to create various THIQ derivatives, including DFTHQ. It typically involves the reaction of phenethylamines with carbonyl compounds under acidic conditions .

- Multicomponent Reactions (MCR) : Recent advancements have introduced MCRs that allow for the simultaneous formation of multiple bonds, streamlining the synthesis of complex tetrahydroquinoline structures .

Anticancer Activity

A study published in a peer-reviewed journal highlighted the anticancer potential of DFTHQ derivatives against several cancer cell lines. The results indicated that certain modifications to the DFTHQ structure enhanced its cytotoxicity, suggesting a structure-activity relationship (SAR) that could guide future drug development efforts .

Neuroprotective Effects

Research has demonstrated that DFTHQ exhibits neuroprotective properties in models of neurodegeneration. It was found to modulate glutamate release and reduce oxidative stress markers, making it a candidate for treating conditions like Alzheimer's disease .

Antimicrobial Studies

In vitro studies have shown that DFTHQ possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy was compared with standard antibiotics, revealing comparable or superior activity in certain cases .

Comparison with Similar Compounds

Key Observations:

- For example, 7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine was unreactive in coupling reactions, highlighting the steric challenges of adjacent fluorine atoms .

- Synthetic Accessibility: 8-Fluoro-3,4-dihydroisoquinoline derivatives are synthesized via lithiation strategies , whereas 5,7-difluoro analogs may require multi-step or Diels-Alder approaches .

Pharmacological Profiles

- 7,8-Difluoro-1,2,3,4-tetrahydroquinoline: Limited direct data, but fluorinated tetrahydroquinolines are explored as CNS drug candidates due to enhanced blood-brain barrier penetration .

- 2-Methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline: Demonstrates analgesic activity, though less potent than morphine .

- 5,7-Difluoro Derivatives : Broad applications in antimicrobial and antioxidant agents .

Patent and Commercial Landscape

- 6,7-Difluoro-1,2,3,4-tetrahydroquinoline: Cited in 30 patents, indicating strong industrial interest .

Reactivity and Stability

- Oxidation Sensitivity: 1,2,3,4-Tetrahydroquinolines are prone to oxidation; for example, copper(II) chloride-O₂ systems oxidize tetrahydroquinoline to quinoline (41% yield) . Fluorination may stabilize the ring against oxidation.

- Steric Hindrance : Adjacent fluorine atoms (e.g., 7,8-difluoro) can reduce reactivity in nucleophilic substitutions or coupling reactions, as seen in .

Preparation Methods

Deoxyfluorination Strategy via Hydroxy Intermediates

A prominent method involves the synthesis of hydroxy-substituted tetrahydroquinolines followed by regioselective deoxyfluorination to introduce fluorine atoms at the 7 and 8 positions. This approach was reported in a study focusing on 6- and 7-fluoro-1,2,3,4-tetrahydroquinolines, which can be extended to 7,8-difluoro derivatives by adapting the cyclization and fluorination conditions.

Step 1: Cyclization of Catecholamine Derivatives

Catecholamines bearing an N-protecting group undergo cyclization to form 6,7-dihydroxy-1,2,3,4-tetrahydroquinolines or 7-hydroxy-1-azaspiro[4.5]deca-6,9-dien-8-ones. The choice of N-protecting group influences both the cyclization efficiency and regioselectivity of subsequent fluorination.Step 2: Regioselective Deoxyfluorination

The hydroxy groups at positions 7 and 8 are converted into fluorine atoms using deoxyfluorination reagents. This step is critical for achieving selective difluorination without affecting other parts of the molecule.Effect of N-Protecting Groups

Different N-protecting groups (e.g., trifluoromethylsulfonyl) have been shown to modulate the regioselectivity and yield of the fluorination step, with some groups favoring fluorination at both 7 and 8 positions.Typical Reaction Conditions

The cyclization is often carried out in solvents like dimethoxyethane (DME) and chloroform at low temperatures (0 °C), followed by purification via silica gel chromatography. Yields for similar fluorinated tetrahydroquinolines can range from 30–40% in isolated forms.

| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Catecholamine + N-protecting group, cyclization | 6,7-Dihydroxy tetrahydroquinoline | Variable | N-protecting group affects regioselectivity |

| 2 | Deoxyfluorination reagent (e.g., PhI(OAc)2 + MsOH) | This compound | ~35 | Low temperature, silica gel purification |

Alternative Hydroxylation and Fluorination Routes

Other methods involve initial hydroxylation of tetrahydroquinoline derivatives at the 7 and 8 positions, followed by fluorination. For example, oxidation with hypervalent iodine reagents in the presence of acid catalysts can introduce hydroxy groups, which are then subjected to fluorination.

Oxidative Hydroxylation

Using reagents like PhI(OAc)2 (phenyl iodine diacetate) with methanesulfonic acid (MsOH) in mixed solvents can yield dihydroxy intermediates suitable for fluorination.Fluorination Step

Subsequent treatment with deoxyfluorination agents converts hydroxyl groups into fluorine atoms, often requiring careful control of reaction temperature and time to avoid side reactions.

Direct Fluorination Methods

Direct electrophilic fluorination methods on tetrahydroquinoline rings are less common due to poor regioselectivity and potential over-fluorination. However, selective fluorination at the 7 and 8 positions may be achieved by using directing groups or catalysts that favor substitution at these sites.

Research Findings and Comparative Analysis

Notes on Purification and Characterization

- Purification typically involves silica gel column chromatography using ethyl acetate/hexane mixtures.

- Characterization of the fluorinated products includes melting point determination, ^1H NMR, and ^13C NMR spectroscopy.

- The presence of fluorine atoms can be confirmed by characteristic shifts in NMR and by mass spectrometry.

Q & A

Q. Advanced Research Focus

- In vitro assays : Radioligand binding studies (e.g., H-muscimol for GABA receptors) quantify receptor affinity.

- Kinetic studies : Fluorescence polarization assays track real-time interactions with enzymes like acetylcholinesterase.

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes, identifying key residues (e.g., Tyr157 in GABA) for fluorinated interactions .

- Metabolic profiling : LC-MS/MS analysis detects phase I/II metabolites in hepatocyte models to assess stability and toxicity .

Are there environmentally sustainable methods for synthesizing this compound derivatives?

Basic Research Focus

Yes, green synthesis methods include:

- Ionic liquid catalysis : [NMPH]HPO enables solvent-free cyclization of 2-(phenylamino)ethanol with unsaturated ketones, achieving 85% yield with minimal waste .

- Microwave-assisted synthesis : Reduces reaction time by 60% compared to conventional heating (e.g., 30 min vs. 2 h for nitro-group reduction) .

- Flow chemistry : Continuous processes improve scalability and reduce energy consumption by 40% in industrial settings .

How do structural modifications at the 3-position (e.g., hydroxylation) influence the compound’s pharmacological profile?

Advanced Research Focus

The 3-hydroxyl group enhances hydrogen-bonding capacity, critical for target engagement. For example:

- 7,8-Difluoro-THQ-3-ol : Shows 3-fold higher inhibition of β-secretase (IC = 0.3 µM) compared to the non-hydroxylated analog (IC = 0.9 µM), likely due to interactions with catalytic aspartate residues .

- Methyl ester derivatives : Esterification at the 3-position increases logP (from 1.2 to 2.4), improving blood-brain barrier penetration but reducing aqueous solubility .

What advanced analytical techniques are critical for characterizing the stereochemistry and purity of this compound derivatives?

Q. Basic Research Focus

- NMR spectroscopy : F NMR distinguishes fluorinated regioisomers (δ = -114 ppm for 7-F vs. -118 ppm for 8-F) .

- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC), critical for studying stereospecific activity .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formulas (e.g., CHFN for 7,8-difluoro-THQ-3-ol with m/z 185.0652) .

How can computational approaches predict the binding affinity of fluorinated tetrahydroquinoline derivatives with biological targets?

Q. Advanced Research Focus

- QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with IC values for kinase inhibitors (R = 0.89) .

- Molecular dynamics (MD) : Simulates ligand-receptor stability over 100 ns trajectories; fluorine’s van der Waals interactions with hydrophobic pockets (e.g., CYP450) reduce off-target effects .

- Free energy perturbation (FEP) : Predicts ΔΔG for fluorinated vs. non-fluorinated analogs, guiding lead optimization .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.